physical and chemical properties of 2-(3,4,5-Trifluorophenyl)piperidine
physical and chemical properties of 2-(3,4,5-Trifluorophenyl)piperidine
An In-Depth Technical Guide: Physicochemical Profiling and Applications of 2-(3,4,5-Trifluorophenyl)piperidine
Executive Summary
In contemporary medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the strategic incorporation of fluorine is a paramount tool for pharmacokinetic optimization. 2-(3,4,5-Trifluorophenyl)piperidine serves as a premium, 3D-rich chiral building block. By appending a highly electron-withdrawing 3,4,5-trifluorophenyl moiety to an sp3-hybridized piperidine core, drug developers can precisely modulate the basicity, lipophilicity, and metabolic stability of the resulting scaffold. This whitepaper provides a comprehensive analysis of its physicochemical properties, validated analytical protocols, and the mechanistic rationale behind its utility in drug design.
Physicochemical Profiling & Structural Causality
Data Presentation: Quantitative Summary
The following table synthesizes the core physical and chemical descriptors of the compound [2][3].
| Property | Value / Description |
| Chemical Name | 2-(3,4,5-Trifluorophenyl)piperidine |
| CAS Numbers | 1213520-89-8 (2R-enantiomer); 1213866-31-9 (2S-enantiomer) |
| Molecular Formula | C₁₁H₁₂F₃N |
| Molecular Weight | 215.21 g/mol |
| Appearance | Colorless to pale yellow oil/liquid |
| Boiling Point | ~240–260 °C at 760 mmHg (Predicted) |
| Density | ~1.15–1.20 g/cm³ (Predicted) |
| Predicted pKa | 8.5 – 9.2 (Secondary amine) |
| LogP (Predicted) | 2.8 – 3.2 |
Mechanistic Insights: The Fluorine Effect
The introduction of the 3,4,5-trifluoro substitution pattern is not merely a structural variation; it is a calculated physicochemical intervention.
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The Causality: The three fluorine atoms exert a profound inductive electron-withdrawing (-I) effect through the sigma bond framework. This pulls electron density away from the adjacent piperidine nitrogen, stabilizing the unprotonated free base and effectively lowering the pKa of the secondary amine from ~11.2 (in unsubstituted piperidine) to an estimated 8.5–9.2.
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Clinical Translation: As demonstrated in recent chemoinformatic analyses of fluorinated piperidines, this targeted reduction in basicity is a proven strategy to decrease hERG channel affinity, thereby mitigating severe cardiac toxicity risks [1]. Furthermore, lowering the pKa increases the fraction of the unionized molecule at physiological pH (7.4), directly enhancing passive diffusion across lipid bilayers such as the Blood-Brain Barrier (BBB).
Synthetic Strategy & Stereochemical Resolution
Because pharmacological targets are inherently chiral, the utility of 2-(3,4,5-Trifluorophenyl)piperidine depends heavily on the isolation of its (2R) and (2S) enantiomers [2]. The racemic mixture is typically synthesized via the condensation of 3,4,5-trifluorobenzaldehyde with a piperidine precursor, followed by reductive cyclization.
Synthetic workflow and chiral resolution of 2-(3,4,5-Trifluorophenyl)piperidine.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the outcome of the experiment inherently verifies the reliability of the method.
Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Objective: Isolate the (2R) and (2S) enantiomers from the racemic mixture. Methodology:
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Column Selection: Equip the SFC system with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).
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Mobile Phase Preparation: Use supercritical CO₂ mixed with 10% Methanol containing 0.1% Diethylamine (DEA).
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Equilibration & Injection: Bring the system to 35 °C and 100 bar backpressure. Inject the racemic sample dissolved in methanol.
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System Validation Check (The Causality): The addition of 0.1% DEA is the critical variable. As a basic modifier, DEA competitively binds to residual acidic silanol groups on the stationary phase. Self-Validation: If the resulting chromatogram displays sharp, symmetrical peaks, the system validates that secondary amine-silanol interactions have been successfully suppressed. If peak tailing is observed, the system signals insufficient modifier concentration, invalidating the run and prompting immediate correction.
Protocol B: pKa Determination via Potentiometric Titration (Cosolvent Extrapolation)
Objective: Accurately measure the lowered pKa of the fluorinated piperidine. Methodology:
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Solvent Preparation: Prepare a series of Methanol/Water cosolvent mixtures ranging from 20% to 60% methanol by volume.
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Titration: Dissolve the compound in each cosolvent mixture and titrate with standardized 0.1 M HCl using a glass pH electrode at 25 °C.
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Data Processing: Calculate the apparent pKa (psKa) for each mixture.
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System Validation Check (Yasuda-Shedlovsky Extrapolation): Plot the psKa values against the inverse of the dielectric constant of the respective cosolvent mixtures. Self-Validation: Extrapolate the line to the dielectric constant of pure water. The system is self-validating: a strictly linear regression ( R2>0.99 ) confirms that the cosolvent is not inducing complex conformational changes or preferential solvation. A non-linear plot invalidates the simple extrapolation, indicating that orthogonal validation (e.g., NMR titration) is required.
Applications in Pharmacokinetic Optimization
The distinct properties of 2-(3,4,5-Trifluorophenyl)piperidine make it an ideal 3D fragment for FBDD. Unlike flat, sp2-rich aromatic fragments, the sp3-hybridized piperidine ring provides three-dimensionality, which correlates with higher clinical success rates and better spatial occupation of target binding pockets [1].
Pharmacokinetic optimization pathway driven by targeted fluorination.
References
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Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2024. URL: [Link]
- ChemScene. "1213520-89-8 | (R)-2-(3,4,5-trifluorophenyl)piperidine".
- ChemicalBook. "(2R)-2-(3,4,5-TRIFLUOROPHENYL)PIPERIDINE Properties".
